molecular formula C10H6O B1367611 2-Ethynyl-1-benzofuran CAS No. 39165-03-2

2-Ethynyl-1-benzofuran

Cat. No. B1367611
CAS RN: 39165-03-2
M. Wt: 142.15 g/mol
InChI Key: ORPJXCBVOHBRKF-UHFFFAOYSA-N
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Description

2-Ethynyl-1-benzofuran is a chemical compound with the molecular formula C10H6O . It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature and known for their strong biological activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest in recent studies. For instance, a new series of benzofuran derivatives has been synthesized, with their structures confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR . Another study reported a novel whole-cell mediated biocatalytic method for the enantiopure production of (S)-1-(benzofuran-2-yl)ethanol, which could be converted into a sophisticated molecule for drug production .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-1-benzofuran can be analyzed using various methods. For instance, the InChI string representation of the molecule is InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynyl-1-benzofuran include a molecular weight of 142.15 g/mol, an XLogP3-AA of 2.6, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, and a topological polar surface area of 13.1 Ų .

Scientific Research Applications

Synthesis of Substituted Benzofuran and Indole-Pyrroles

A silver-mediated reaction involving 2-ethynyl-1-benzofuran derivatives led to the efficient synthesis of valuable substituted benzofuran and indole-pyrroles. This process, featuring a sequential 5-endo-dig cyclization and [3 + 2] cycloaddition, is notable for its atom- and step-efficiency, and it accommodates a broad range of substrates (Liu et al., 2019).

Alkynylation of Benzofurans

In a pioneering effort, the direct alkynylation of benzofurans was achieved using a gold catalyst and a zinc Lewis acid. This method is noteworthy for its high selectivity and successful application to complex structures like 8-methoxypsoralen (Li & Waser, 2013).

Palladium-Catalyzed Synthesis of Difunctionalized Benzofuran Derivatives

A novel synthesis pathway using palladium catalysis enabled the creation of 2,3-difunctionalized benzofuran derivatives. This method highlights the versatility of 2-ethynyl-1-benzofuran in generating diverse structures like 2-benzofurylquinoxalines and benzofuryl ynediones (Hu et al., 2018).

Formation of Fluorescent Organic Nanoparticles

Ethynyl-linked benzofuran-naphthyridine compounds, including those derived from 2-ethynyl-1-benzofuran, have been utilized to create fluorescent organic nanoparticles (FONs) with distinct photophysical properties. These FONs demonstrate enhanced fluorescence and solvatochromic properties compared to their molecular counterparts (Sun et al., 2006).

One-Pot Synthesis Using Palladium as Catalyst

Innovative one-pot reactions involving 2-ethynyl-1-benzofuran and various catalysts, including palladium, have led to the synthesis of 2-ynyl-benzofurans under mild conditions. This process emphasizes the importance of catalyst choice in the efficient production of benzofuran derivatives (Ju-feng, 2010).

Anti-HIV, Anticancer, and Antimicrobial Agents

Research on benzofuran derivatives has identified compounds with significant in vitro activity against HIV, cancer, and microbial infections. These findings suggest the potential therapeutic value of benzofuran compounds, including those derived from 2-ethynyl-1-benzofuran, in treating various diseases (Rida et al., 2006).

Synthesis of Novel Benzofuran-Naphthalimide Derivatives

Innovative synthesis of benzofuran-naphthalimide derivatives from 2-ethynyl-1-benzofuran-based compounds has been explored. These derivatives exhibit unique photophysical properties, highlighting their potential in developing new materials and technologies (Yang et al., 2005).

Palladium-Catalyzed Tandem Annulation

Palladium-catalyzed tandem annulation processes using 2-ethynyl-1-benzofuran as a substrate have been developed for constructing difunctionalized benzofuran derivatives. This method's efficiency and practicality demonstrate its potential applications in synthetic and pharmaceutical chemistry (Li et al., 2015).

Antituberculosis Study

Studies involving benzofuran derivatives, including those derived from 2-ethynyl-1-benzofuran, have shown potential in antituberculosis applications. This research underscores the significance of these compounds in developing new treatments for tuberculosis (Thorat et al., 2016).

Natural Source and Synthesis

Benzofuran compounds, including those related to 2-ethynyl-1-benzofuran, have been identified in nature and exhibit a range of biological activities. Recent advancements in the synthesis of these compounds have expanded their potential applications in drug discovery and development (Miao et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, 2-Benzofuranyl methyl ketone, suggests that in case of exposure, one should avoid dust formation and breathing vapors, mist, or gas. For personal protection, it is advised to wash off with soap and plenty of water .

Future Directions

Benzofuran compounds, including 2-Ethynyl-1-benzofuran, have attracted attention due to their biological activities and potential applications in drug discovery . Future research may focus on the development of benzofuran derivatives as antimicrobial agents and the total synthesis of natural products containing benzofuran rings .

properties

IUPAC Name

2-ethynyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPJXCBVOHBRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549990
Record name 2-Ethynyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-1-benzofuran

CAS RN

39165-03-2
Record name 2-Ethynyl-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 652 (0.74 g, 3.47 mmol) and potassium carbonate (1.45 g, 10.41 mmol) in methanol (3 mL) was stirred at room temperature for about 2 hours. The solution was poured into water and was extracted with diethyl ether. The combined organic extracts were dried (MgSO4), filtered and concentrated under vacuum to provide Example 653. 1H NMR (300 MHz, CDCl3) δ 3.49 (s, 1H), 7.01 (s, 1H), 7.25 (m, 1H), 7.35 (m, 1H), 7.46 (m, 1H), 7.56 (m, 1H).
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Fiandanese, D Bottalico, G Marchese, A Punzi - Tetrahedron, 2008 - Elsevier
… A solution of 2-ethynyl-1-benzofuran 9 (0.30 g, 2.11 mmol) in THF (2.5 mL) was added at room temperature, under nitrogen, to a stirred mixture of 2-iodophenol 11 (0.23 g, 1.06 mmol), …
Number of citations: 70 www.sciencedirect.com
M Dolna, M Nowacki, O Danylyuk… - The Journal of …, 2022 - ACS Publications
The direct catalytic alkynylation/dehydrative cyclization of 2-amino-3-trifluoroacetyl-pyridines on water was developed for the efficient synthesis of a broad range of fluorinated 1,8-…
Number of citations: 5 pubs.acs.org
V Cadierno - Catalysts, 2022 - mdpi.com
… Given that, in the presence of disilylating agents, the cyclization of compound 118 into the parent 2-ethynyl-1-benzofuran was previously found to occur without the assistance of a metal […
Number of citations: 4 www.mdpi.com

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